Product packaging for C.I. Direct Green 12(Cat. No.:CAS No. 6486-55-1)

C.I. Direct Green 12

Cat. No.: B12741613
CAS No.: 6486-55-1
M. Wt: 836.6 g/mol
InChI Key: GGAYJCOYRIIEJK-UHFFFAOYSA-L
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Description

C.I. Direct Green 12 (CAS Registry Number: 6486-55-1) is a synthetic chemical compound classified as a trisazo direct dye . Its molecular formula is C₃₄H₂₁Cl₂N₇Na₂O₈S₂, with a molecular weight of 836.59 g/mol . This dark blue-green powder is designed for research and industrial-scale applications, primarily in the dyeing of cellulose-based materials like cotton and viscose, as well as for research applications on leather and paper . The dye exhibits good solubility in water, yielding a green solution, and is also soluble in ethanol and soluble fiber elements . Researchers value this compound for its characteristic colorfastness properties. Standard testing indicates moderate to good fastness to acids (rating 5) and alkalis (rating 4-5), with a light fastness rating of 4-5 and soaping fastness rated at 2 for fading and 2-3 for staining . The compound displays distinct colorimetric behavior in concentrated acids: it appears blue-ray purple in strong sulfuric acid, brown-light violet in nitric acid, and green-light black in a 10% sodium hydroxide solution . This predictable reactivity makes it a subject of interest in analytical chemistry and materials science research. This product is intended for laboratory research use only and is not meant for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H21Cl2N7Na2O8S2 B12741613 C.I. Direct Green 12 CAS No. 6486-55-1

Properties

CAS No.

6486-55-1

Molecular Formula

C34H21Cl2N7Na2O8S2

Molecular Weight

836.6 g/mol

IUPAC Name

disodium;8-amino-7-[(2,5-dichlorophenyl)diazenyl]-2-[[4-[4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-3,6-disulfonaphthalen-1-olate

InChI

InChI=1S/C34H23Cl2N7O8S2.2Na/c35-21-5-14-26(36)27(17-21)41-42-32-28(52(46,47)48)15-20-16-29(53(49,50)51)33(34(45)30(20)31(32)37)43-40-23-8-3-19(4-9-23)18-1-6-22(7-2-18)38-39-24-10-12-25(44)13-11-24;;/h1-17,44-45H,37H2,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2

InChI Key

GGAYJCOYRIIEJK-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=CC(=C5)Cl)Cl)N)[O-])N=NC6=CC=C(C=C6)[O-].[Na+].[Na+]

Origin of Product

United States

Chemical Structure and Synthetic Methodologies of Direct Green Dyes

Structural Characteristics of Direct Green Dyes

Direct dyes are characterized by their ability to affix to cellulosic fibers, such as cotton, directly from an aqueous solution. betakim.com.tr This affinity is largely governed by their molecular structure.

Chromophore and Auxochrome Systems of Direct Dyes

The color of a dye is determined by its ability to absorb light in the visible spectrum, a property conferred by specific molecular features known as chromophores. nih.govcapitalresin.com For C.I. Direct Green 12, the primary chromophores are the azo groups (-N=N-), which are integral to its classification as an azo dye. capitalresin.comnih.gov These groups are part of an extended conjugated system of alternating single and double bonds that includes multiple aromatic rings. nih.gov This extensive conjugation is what allows the molecule to absorb certain wavelengths of light, resulting in the observed green color. nih.gov

Auxochromes are functional groups that, when attached to a chromophore, modify the wavelength and intensity of the light absorption. quora.com They are crucial for both enhancing the color and improving the dye's solubility. nih.gov In the structure of this compound, key auxochromes include hydroxyl (-OH) and amino (-NH2) groups. worlddyevariety.comncats.io Additionally, sulfonic acid groups (-SO3H) are present, which function as auxochromes and, critically, as solubilizing groups, rendering the dye soluble in water by forming sodium sulfonate salts (-SO3Na). betakim.com.trchemicalbook.com

Polyazo Structures and Their Variations in Direct Dyes

This compound is classified as a trisazo dye, meaning its molecular structure contains three azo groups. worlddyevariety.com This places it within the broader category of polyazo dyes, which are characterized by having two or more azo linkages. nih.govquora.com More than 75% of direct dyes are of the disazo or polyazo type. quora.com The multiple azo groups in this compound contribute to its complex and high molecular weight structure. worlddyevariety.comnih.gov The specific arrangement and number of these azo linkages are key determinants of the final shade and properties of the dye. nih.gov

Classical Synthetic Routes for Direct Dyes

The synthesis of direct dyes like this compound has traditionally relied on well-established chemical reactions that have been central to the dye manufacturing industry for over a century.

Diazotization and Coupling Reactions in Dye Synthesis

The cornerstone of azo dye synthesis is a two-step process involving diazotization followed by an azo coupling reaction. nih.govijirset.com

Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt. ijirset.com This is typically achieved by treating the amine with nitrous acid (HNO2), which is itself generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govijirset.com

Azo Coupling: The highly reactive diazonium salt then acts as an electrophile in a reaction with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. jove.com This electrophilic aromatic substitution reaction forms the stable azo linkage (-N=N-) and joins the two aromatic structures. nih.govjove.com For polyazo dyes like this compound, this process is repeated sequentially to build the larger molecule. worlddyevariety.com

The synthesis of this compound involves multiple diazotization and coupling steps. The process starts with the double nitriding of 4-(4-Aminophenyl)benzenamine and the diazotization of 2,5-Dichlorobenzenamine. worlddyevariety.com These intermediates are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid and subsequently with phenol to form the final trisazo structure. worlddyevariety.com

Precursor Chemistry and Historical Perspectives (e.g., context of benzidine-based dye synthesis)

Historically, benzidine (B372746) and its derivatives were vital precursors in the synthesis of many direct dyes. chemicalbook.comwikipedia.org Benzidine, a diamine, could be readily bis-diazotized and then coupled with two equivalents of a coupling component to produce symmetrical disazo dyes. nih.gov This provided an efficient route to a wide range of colors. nih.gov Congo Red, the first direct dye synthesized in 1884, was benzidine-based. chemicalbook.com

However, in the early 1970s, benzidine was identified as a human carcinogen. nih.govepa.gov It was discovered that the azo linkages in benzidine-based dyes could be metabolically cleaved in the body, releasing the carcinogenic free benzidine. nih.govepa.gov This led to a significant shift in the dye industry, with the phasing out of benzidine and its congeners (like 3,3'-dichlorobenzidine) as dye intermediates in many parts of the world. chemicalbook.comepa.gov this compound, being a derivative of 4-(4-Aminophenyl)benzenamine (a benzidine-related compound), falls into this historical context of dyes derived from precursors that are now recognized for their health risks. worlddyevariety.comepa.gov

Advanced Synthetic Approaches and Design of Analogs

In response to the health and environmental concerns associated with traditional dye synthesis, research has focused on developing advanced synthetic methods and designing safer, more efficient dye analogs. Modern approaches aim to improve dye properties, such as light and wash fastness, and to create more environmentally benign manufacturing processes. researchgate.net

Innovations include the development of novel dye intermediates and the use of alternative reaction conditions. For example, research into new coupling components and diazotization agents seeks to create dyes with enhanced performance. researchgate.net The introduction of different functional groups or the modification of the dye's core structure can lead to analogs with improved fastness or different shades. researchgate.net

Furthermore, there is a growing emphasis on "green" chemistry principles in dye synthesis. This includes the use of less hazardous solvents, microwave-assisted synthesis to reduce reaction times and improve yields, and the development of continuous-flow processes for safer and more efficient large-scale production. acs.orgresearchgate.net The design of new dyes often involves creating molecules with higher fixation rates on fibers, which minimizes dye loss in effluent. researchgate.net While specific advanced synthetic routes for this compound analogs are not widely published, the general trends in azo dye research point towards the development of dyes that are free from hazardous precursors and are synthesized using more sustainable methods. researchgate.netacs.org

Development of Non-Benzidine Based Direct Dyes

Historically, many direct dyes were synthesized using benzidine and related aromatic amines as starting materials. However, due to the carcinogenic nature of benzidine, its use has been banned in many countries. google.com This has driven significant research into developing safer, non-benzidine-based alternatives.

The focus of this research has been to find suitable diamines that can replace benzidine without compromising the dyeing properties of the final product. One approach involves using stilbene (B7821643) derivatives, such as 4,4'-diaminostilbene-2,2'-disulfonic acid, which can be tetrazotized and coupled with various components to produce a range of colors. researchgate.net While these dyes can exhibit bright colors, challenges such as poor lightfastness due to the presence of extended double bond systems have been noted. researchgate.net The development of non-benzidine direct dyes is an ongoing area of research, with a focus on improving fastness properties and ensuring the environmental safety of the products. researchgate.netgayatridyesind.com

"Green Synthesis" Methodologies for Reactive and Direct Dyes

In recent years, there has been a significant push towards developing "green" synthesis methods for dyes to minimize environmental impact. These approaches aim to reduce or eliminate the use of hazardous substances, decrease energy consumption, and utilize renewable resources.

For azo dyes, innovative methods are being explored to overcome the drawbacks of traditional synthesis, which often involves low temperatures and the use of acids and alkalis. rsc.org One such method is the use of magnetic solid acid catalysts, like sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles, in a solvent-free grinding method at room temperature. rsc.org This approach offers several advantages, including mild reaction conditions, high yields, simple product isolation, and the ability to recycle the catalyst. rsc.org

Another area of green chemistry focuses on the use of biological materials for synthesis. For instance, nanoparticles synthesized using plant extracts, such as those from grapefruit or onion peels, have been investigated for their potential in dye degradation and remediation. scielo.org.mxiwaponline.comnih.gov While primarily focused on wastewater treatment, these principles of using bio-based materials and milder reaction conditions are being explored for the synthesis of dyes as well. The goal is to create more sustainable and environmentally friendly processes throughout the lifecycle of the dye, from production to application and eventual degradation. researchgate.net

Environmental Transformation and Degradation Pathways of C.i. Direct Green 12

Mechanisms of Abiotic Degradation

Abiotic degradation involves non-biological processes that break down chemical compounds. For C.I. Direct Green 12, photodegradation and chemical oxidation are key abiotic pathways.

Photodegradation is the breakdown of compounds by light. nih.govbenthamdirect.com Studies on direct green dyes, including those with similar structures to this compound, have shown that photodegradation can be an effective removal method. benthamdirect.comsciengine.com The process often involves the use of a photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, when irradiated with UV light, generates highly reactive hydroxyl radicals (•OH) that attack the dye molecule. nih.govemerald.com

Research has demonstrated that the efficiency of photodegradation is influenced by several factors. nih.gov For instance, the rate of degradation of C.I. Direct Green 26 was found to increase with both UV exposure time and temperature. emerald.com In one study, after 6 hours of UV irradiation at 65°C, the solution containing the dye became colorless, indicating 93% degradation, compared to only 70% degradation at 25°C. emerald.com The process typically follows pseudo-first-order kinetics. emerald.com The degradation of the dye molecule is confirmed by the disappearance of its characteristic absorption peaks in UV-Vis spectra and the breaking of the aromatic rings, as observed through Raman spectroscopy. emerald.com

The intensity of light also plays a role; however, the effect can be complex. While an increase in light intensity can initially boost the degradation rate, excessively high intensity can lead to thermal effects that may hinder the process. nih.gov

Here is an interactive data table summarizing the photodegradation of a similar direct green dye under different conditions:

Table 1: Photocatalytic Degradation of C.I. Direct Green 26
Temperature (°C) UV Exposure Time (hours) Degradation (%)
25 6 70
65 6 93

This data is based on a study of C.I. Direct Green 26, a dye with a similar structure to this compound. emerald.com

Chemical oxidation, particularly through Advanced Oxidation Processes (AOPs), is a powerful method for degrading complex organic molecules like this compound. ijcce.ac.irmdpi.comacs.org AOPs generate highly reactive species, primarily hydroxyl radicals (•OH), which are non-selective and can oxidize a wide range of organic pollutants. ijcce.ac.iracs.org Common AOPs include the use of ozone (O3), hydrogen peroxide (H2O2), and the Fenton reagent (Fe2+/H2O2), often in combination with UV radiation. ijcce.ac.irmdpi.combohrium.com

The effectiveness of these processes is highly dependent on reaction conditions such as pH. For instance, in the ozonation of Direct Yellow 12, a related azo dye, maximum color removal was achieved under alkaline conditions (pH 9). jwent.net This is because ozone decomposes into hydroxyl radicals more readily at higher pH levels. jwent.net The initial concentration of the dye also influences the degradation rate, with lower concentrations generally leading to faster removal. bohrium.comjwent.net

The reaction kinetics of dye degradation via AOPs often follow a pseudo-first-order model. bohrium.comjwent.net Studies comparing different AOPs for the degradation of Direct Red 23 showed that the O3/UV process was the most efficient, achieving complete degradation in the shortest time. bohrium.com The addition of a catalyst like Fe(II) in the photo-Fenton process can significantly accelerate the degradation of direct dyes. For example, the degradation of Direct Yellow 12 was greatly enhanced with the UV/H2O2/Fe(II) system compared to UV/H2O2 alone. researchgate.net

The following table presents a comparison of different AOPs for the degradation of a similar direct dye:

Table 2: Comparison of AOPs for Direct Dye Degradation
AOP Method Dye Initial Concentration (mg/L) pH Time for Complete Decolorization
Ozonation Direct Yellow 12 100 9 Not specified
O3/UV Direct Red 23 100 Not specified < 15 min
UV/H2O2/Fe(II) Direct Yellow 12 100 Not specified ~5 min

This data is compiled from studies on similar direct azo dyes. bohrium.comjwent.netresearchgate.net

Photodegradation Studies of Direct Green Dyes

Biological Degradation Processes

Biological degradation, or bioremediation, utilizes microorganisms and their enzymes to break down pollutants. This approach is considered a more environmentally friendly and cost-effective alternative to physicochemical methods.

A wide range of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade azo dyes like this compound. researchgate.netekb.eg Bacterial strains from genera such as Pseudomonas, Bacillus, and Enterococcus have been successfully used for the bioremediation of direct dyes. ekb.egiwaponline.comsci-hub.se For example, a bacterial consortium was able to completely degrade Direct Yellow 12, breaking it down into less harmful intermediates like benzenamine and 2-Amino-1-hydroxybenzene. scientific.net Similarly, studies on Reactive Green 12, another complex azo dye, have shown that Pseudomonas aeruginosa can effectively degrade the dye, with the highest decolorization of 97.8% achieved within 12 hours. researchgate.netnih.govresearchgate.net

Fungi, particularly white-rot fungi, are also potent degraders of azo dyes due to their ability to secrete extracellular ligninolytic enzymes. ijcmas.comnih.gov Species like Aspergillus niger and Trichoderma harzianum have been shown to decolorize various direct and reactive dyes. ijcmas.comresearchgate.net The degradation process often involves the initial breaking of the azo bond (-N=N-), leading to the formation of aromatic amines, which can then be further mineralized. researchgate.netnih.gov

The following table summarizes the bioremediation of direct and reactive green dyes by different microbial species:

Table 3: Microbial Degradation of Green Dyes
Microorganism Dye Degradation/Decolorization Efficiency
Pseudomonas aeruginosa Reactive Green 12 97.8% in 12 hours
Trichoderma harzianum Direct Green Effective decolorization

Data compiled from various studies on similar green dyes. researchgate.netnih.govijcmas.com

The key to microbial degradation of azo dyes lies in the action of specific enzymes. Azoreductases are the primary enzymes responsible for the initial cleavage of the azo bond, which is the chromophoric group in these dyes. frontiersin.orgsaspublishers.com This reductive cleavage typically occurs under anaerobic or anoxic conditions and results in the formation of colorless aromatic amines. ekb.egsaspublishers.com The reaction requires reducing equivalents such as NADH or FADH. saspublishers.com

The efficiency of microbial degradation of this compound is significantly influenced by various physical and chemical parameters. Optimizing these factors is essential for achieving maximum degradation rates. researchgate.netiwaponline.com

Temperature: Most microbial degradation processes have an optimal temperature range. For instance, the degradation of Reactive Green 12 by Pseudomonas aeruginosa was found to be maximal at 40°C. researchgate.net Similarly, a bacterial consortium degrading Direct Yellow 12 showed optimal performance at 45°C. scientific.net

pH: The pH of the medium affects both the activity of microbial enzymes and the chemical state of the dye molecule. researchgate.netclu-in.org For the degradation of Reactive Green 12, a pH of 9 was found to be optimal. researchgate.net In another study on Direct Yellow 12, the optimal pH for degradation by a bacterial consortium was 6. scientific.net

Incubation Time: The duration of the treatment is also a critical factor. For Reactive Green 12, a significant increase in degradation efficiency was observed with an increase in incubation time, with maximum decolorization occurring after 3 days in one study. researchgate.net

The following table provides a summary of optimal conditions for the degradation of similar dyes:

Table 4: Optimal Conditions for Biological Dye Degradation
Dye Microorganism/Consortium Optimal Temperature (°C) Optimal pH Optimal Incubation Time
Reactive Green 12 Pseudomonas aeruginosa 40 9 3 days
Direct Yellow 12 Bacterial Consortium 45 6 Not specified

Data compiled from studies on similar direct and reactive dyes. researchgate.netscientific.net

Assessment of Degradation Products and Intermediates of this compound

Analytical Techniques for Metabolite Identification in Dye Degradation

The identification and quantification of degradation products, often present in complex matrices and at low concentrations, require highly sensitive and specific analytical techniques. Chromatographic methods coupled with advanced detectors are the primary tools for this purpose. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating water-soluble substances like dyes and their metabolites. researchgate.net When equipped with detectors such as a Diode Array Detector (DAD) or UV-Vis, HPLC can provide initial identification based on retention times and UV-Vis spectra. mdpi.comresearchgate.net However, for unambiguous structural elucidation, coupling HPLC with mass spectrometry (MS) is essential. researchgate.netchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for identifying dye metabolites. chromatographyonline.com Techniques like electrospray ionization (ESI) are commonly used to generate ions from the polar and often non-volatile degradation products. researchgate.netmdpi.com The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of metabolites, while MS/MS provides structural information through fragmentation patterns. chromatographyonline.com For instance, HPLC-MS/MS has been successfully used to identify intermediates in the degradation of other direct dyes, such as Direct Yellow 12. jwent.netjwent.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, especially for more volatile intermediates or those that can be made volatile through a derivatization process. scirp.orgscientific.net This method was used to detect intermediates like benzenamine during the biodegradation of Direct Yellow 12. scientific.net

Spectroscopic methods also play a role. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the disappearance of characteristic functional groups of the parent dye, such as the azo bond (-N=N-), indicating its cleavage. Raman spectroscopy has also been employed to investigate the molecular features of dye degradation on catalyst surfaces. emerald.com

Table 1: Key Analytical Techniques for Dye Metabolite Identification

Analytical Technique Detector(s) Application in Dye Degradation Analysis
High-Performance Liquid Chromatography (HPLC) UV-Vis, Diode Array Detector (DAD) Separation and preliminary identification of dyes and their degradation products. researchgate.netmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Triple Quadrupole, Time-of-Flight (TOF) Definitive identification and structural elucidation of polar and non-volatile metabolites. researchgate.netchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) Mass Spectrometer Identification of volatile or derivatized non-polar degradation intermediates. scirp.orgscientific.net
Fourier-Transform Infrared Spectroscopy (FTIR) Infrared Detector Monitoring changes in functional groups, such as the cleavage of azo bonds.
Raman Spectroscopy Raman Spectrometer Investigating molecular changes and adsorption on catalyst surfaces during degradation. emerald.com

Environmental Fate Modeling of Degradation Pathways

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. However, the application of standard mass balance models, such as the Equilibrium Criterion (EQC) model, to azo dyes like this compound is challenging. canada.ca

These models were primarily developed for non-ionic, legacy chemicals and may not be suitable for ionizing substances like direct dyes. canada.ca Direct dyes are designed to be water-soluble and contain sulfonic acid groups, which exist as anions in typical environmental pH ranges. mdpi.com This ionic nature significantly influences their partitioning behavior in soil and sediment, which is a key parameter in fate models.

The degradation of this compound, a trisazo dye, is expected to proceed via the reductive cleavage of its three azo bonds (-N=N-). worlddyevariety.com This initial step breaks the chromophore, leading to decolorization and the formation of various aromatic amines. Given its structure, potential intermediates could include derivatives of 4-(4-aminophenyl)benzenamine, 2,5-dichlorobenzenamine, and substituted aminonaphtholsulfonic acids, by analogy with its manufacturing precursors. worlddyevariety.com These primary intermediates are often more mobile and can be more toxic than the parent dye. Further degradation would involve the hydroxylation and opening of these aromatic rings, eventually leading to mineralization into simpler inorganic compounds like CO₂, H₂O, and sulfate (B86663). jwent.netemerald.com

Due to the complexity and variability of microbial and photochemical degradation processes, accurately modeling the complete degradation pathway and the fate of numerous potential intermediates is difficult. The formation of specific degradation products is highly dependent on environmental conditions such as pH, temperature, oxygen levels, and the specific microbial communities or photocatalytic systems present. jwent.netscientific.net Consequently, while conceptual models of degradation can be proposed based on the dye's chemical structure, quantitative prediction of the environmental fate of this compound and its metabolites using current standard models remains a significant scientific challenge. canada.ca

Adsorption Based Remediation Technologies for C.i. Direct Green 12

Adsorption Thermodynamics and Isotherm Modeling

No specific data was found for the Langmuir, Freundlich, Temkin, or Dubinin-Radushkevich isotherm models as they apply to the adsorption of C.I. Direct Green 12. Consequently, an analysis of these models and the corresponding thermodynamic parameters (ΔG°, ΔH°, ΔS°) cannot be provided.

Langmuir and Freundlich Models for Dye Adsorption

Research detailing the application of Langmuir and Freundlich isotherms to this compound is not available.

Temkin and Dubinin–Radushkevich Isotherm Analysis in Dye Adsorption

There are no available studies that conduct a Temkin and Dubinin–Radushkevich isotherm analysis for the adsorption of this compound.

Thermodynamic Parameters of Adsorption (ΔG°, ΔH°, ΔS°)

Specific values for the standard Gibbs free energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°) for the adsorption of this compound have not been reported in the available literature.

Adsorption Kinetics and Mechanistic Insights

Similarly, a detailed analysis of the adsorption kinetics of this compound is not possible due to a lack of published research.

Pseudo-First-Order and Pseudo-Second-Order Models in Dye Adsorption

There is no data available from studies applying pseudo-first-order and pseudo-second-order kinetic models to the adsorption of this compound.

Elovich and Intraparticle Diffusion Models

An analysis of the adsorption mechanism of this compound using the Elovich and intraparticle diffusion models cannot be conducted as no relevant studies were found.

Elucidation of Adsorption Mechanisms

The removal of this compound from aqueous solutions via adsorption is a complex process governed by several interaction mechanisms between the dye molecules and the adsorbent surface. The predominant mechanisms include van der Waals forces, electrostatic attractions, ion exchange, surface complexation, and π–π interactions. The contribution of each mechanism is highly dependent on the specific adsorbent used and the operational conditions.

Van der Waals Forces: These are weak, short-range intermolecular forces that are always present between molecules. In the context of dye adsorption, they contribute to the physical adhesion of this compound molecules onto the adsorbent surface. mdpi.com This type of interaction is a form of physisorption. d-nb.info

Electrostatic Attractions: This mechanism is particularly significant when there is a difference in charge between the adsorbent surface and the dye molecule. This compound is an anionic dye, meaning it carries a negative charge in solution. Adsorbents with a positively charged surface, which can be induced by acidic conditions, will attract the anionic dye molecules through strong electrostatic forces. d-nb.inforesearchgate.net This interaction is a key driver in the adsorption process for many materials. oup.com

Ion Exchange: This process involves the exchange of ions between the adsorbent and the dye solution. For anionic dyes like this compound, anion exchange resins can be particularly effective. mdpi.com The anionic dye molecules displace the mobile anions present on the resin's surface, leading to their removal from the solution. oup.com

π–π Interactions: The aromatic rings present in the structure of this compound can interact with the π-electron systems on the surface of certain adsorbents, such as activated carbon and some bio-adsorbents containing lignin (B12514952). mdpi.commdpi.com These π–π stacking interactions are a significant contributor to the adsorption of aromatic dye molecules. mdpi.com

Development and Characterization of Adsorbent Materials

The effectiveness of the adsorption process hinges on the properties of the adsorbent material. Researchers have explored a wide array of materials for the removal of this compound, which can be broadly categorized into carbon-based adsorbents, bio-adsorbents, and inorganic/composite systems.

Activated carbon is a highly effective and widely used adsorbent for dye removal due to its large surface area, well-developed porous structure, and the presence of various surface functional groups. mdpi.comijert.org It can be produced from a variety of carbonaceous raw materials, including wood, coal, and agricultural waste. ijert.orggavinpublishers.com The activation process, which can be physical or chemical, significantly enhances its adsorptive properties. uitm.edu.my

Studies have shown that activated charcoal derived from sources like oil palm midrib is effective in removing direct green dyes. rasayanjournal.co.in The mechanism often involves a combination of electrostatic attractions and van der Waals forces. rasayanjournal.co.in The large surface area provides ample sites for the physical adsorption of dye molecules, while the surface chemistry can be tailored to promote specific interactions. ijert.org

Table 1: Examples of Carbon-Based Adsorbents and their Performance

Adsorbent Source Target Dye(s) Maximum Adsorption Capacity (mg/g) Reference
Oil Palm Midrib Reactive Red & Direct Green 151 & 116 rasayanjournal.co.in
Jute Sticks Brilliant Green 480 rsc.org
Guava Leaf Congo Red 39.7 rsc.org

This table is interactive. Click on the headers to sort the data.

The use of low-cost, readily available agricultural waste as adsorbents has gained significant attention. These materials are biodegradable and can be an environmentally friendly alternative to commercial adsorbents. Examples include plant stems, guava leaf powder, and various other lignocellulosic wastes. rsc.orgmdpi.comresearchgate.net

Plant Stems: Materials like Zygophyllum gaetulum stems have been investigated for the removal of direct dyes. The presence of hydroxyl, carbonyl, and aromatic groups from cellulose (B213188), hemicellulose, and lignin facilitates adsorption through electrostatic interactions, hydrogen bonding, and π-π stacking. mdpi.com

Guava Leaf Powder: Activated guava leaf powder has been successfully used for the removal of reactive dyes, including Reactive Green 12. researchgate.netresearchgate.net The powder's effectiveness stems from its chemical composition, which allows for various adsorption mechanisms to occur. ijisrt.comjocpr.com Studies have also explored its use for other dyes like Coomassie Brilliant Blue and Methylene Blue. ijisrt.comjocpr.comdeswater.com

Table 2: Examples of Bio-Adsorbents for Dye Removal

Adsorbent Target Dye Maximum Adsorption Capacity (mg/g) Reference
Zygophyllum gaetulum Stems C.I. Direct Black 80 163.23 mdpi.com
Guava Leaf Powder Methylene Blue Not Specified deswater.com
Anodonta Shell Reactive Green 12 0.436 researchgate.net

This table is interactive. Click on the headers to sort the data.

Inorganic materials and their composites offer unique properties for dye adsorption.

Metal Oxides: These materials can be used as adsorbents due to their high surface area and specific surface chemistry.

Layered Double Hydroxide (B78521) (LDH)-Chitosan Composites: LDHs, also known as anionic clays, are effective in adsorbing anionic dyes. bcrec.id Composites of LDH with chitosan (B1678972), a biopolymer, have shown enhanced adsorption capacity and selectivity for direct dyes, including direct green. bcrec.id The chitosan component can increase the surface area and introduce additional active sites for adsorption. bcrec.id For instance, Mg/Al-chitosan and Zn/Al-chitosan composites have demonstrated high adsorption capacities for direct yellow-12, suggesting their potential for other direct dyes. bcrec.id The primary mechanism is often chemisorption involving anion exchange. bcrec.id

Table 3: Adsorption Capacities of LDH-Chitosan Composites for Direct Yellow-12

Adsorbent Maximum Adsorption Capacity (qmax) (mg/g)
Zn/Al-chitosan 294.11
Mg/Al-chitosan 322.58

Data sourced from Palapa et al. (2023) bcrec.id

To improve the performance of adsorbents, various surface modification techniques are employed. These strategies aim to increase the surface area, introduce specific functional groups, and enhance the affinity for target pollutants like this compound. rsc.org

Chemical Modification: Treating adsorbents with acids, bases, or other chemical agents can alter their surface chemistry. nih.govsci-hub.se For example, base treatment can induce a positive charge on the surface of activated carbon, enhancing the adsorption of anionic dyes. mdpi.com Acid treatment can introduce acidic functional groups, which can also play a role in the adsorption mechanism. nih.gov

Impregnation: Impregnating adsorbents with specific chemicals can significantly boost their adsorption capacity. mdpi.com

Surfactant Modification: The use of surfactants can modify the surface properties of adsorbents, improving their interaction with dye molecules. mdpi.com

Functionalization: Introducing specific functional groups onto the adsorbent surface can lead to more targeted and efficient removal of pollutants. nih.gov This can be achieved through various chemical reactions. rsc.org For instance, modifying biochar with different functional groups can enhance its ability to remove organic dyes through mechanisms like ion exchange, hydrogen bonding, and electrostatic interactions. nih.gov

Inorganic and Composite Adsorbent Systems (e.g., Metal Oxides, Layered Double Hydroxide-Chitosan Composites)

Influencing Factors and Process Optimization in Adsorption Systems

The efficiency of the adsorption process for this compound is influenced by several key operational parameters. Optimizing these factors is crucial for maximizing dye removal. nih.gov

pH: The pH of the solution is a critical factor as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. nih.govnih.gov For anionic dyes like this compound, a lower pH generally favors adsorption onto many materials because it leads to a more positively charged adsorbent surface, thus enhancing electrostatic attraction. d-nb.info

Adsorbent Dosage: Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased number of available active sites. tsijournals.comnih.gov However, the amount of dye adsorbed per unit mass of adsorbent may decrease.

Initial Dye Concentration: The initial concentration of the dye provides the driving force for mass transfer. nih.gov Typically, the adsorption capacity increases with an increase in the initial dye concentration until the active sites on the adsorbent become saturated. mdpi.com

Contact Time: Adsorption is a time-dependent process. The removal of dye increases with contact time until equilibrium is reached, at which point the rate of adsorption equals the rate of desorption. mdpi.com

Temperature: The effect of temperature depends on whether the adsorption process is exothermic or endothermic. For endothermic processes, an increase in temperature will enhance adsorption, while for exothermic processes, the opposite is true. rsc.org

Effect of Solution pH on Adsorption Efficiency

The pH of the aqueous solution plays a critical role in the adsorption of this compound by influencing the surface charge of the adsorbent and the degree of ionization of the dye molecule. scirp.org The surface of an adsorbent can become positively or negatively charged depending on the pH of the solution relative to its point of zero charge (pHpzc). usm.mybioline.org.br For anionic dyes such as this compound, adsorption is generally favored at pH values below the adsorbent's pHpzc, where the adsorbent surface is positively charged, leading to electrostatic attraction with the anionic dye molecules. scirp.orgusm.my

Conversely, as the pH increases above the pHpzc, the adsorbent surface becomes negatively charged, causing electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption efficiency. nih.govmdpi.com Studies on various direct dyes have consistently shown that acidic conditions enhance removal. For instance, the adsorption of Direct Red 81 was most effective at pH 2, with efficiency drastically decreasing at higher pH values. deswater.com Similarly, the removal of Direct Yellow 12 was favored at acidic pH. researchgate.net For the adsorption of Direct Black 80, the highest removal percentage was observed at pH values less than or equal to 7. nih.govmdpi.com The optimal pH for the removal of Direct Yellow 50 was found to be 3. maxapress.com

The following table summarizes the effect of pH on the removal of various direct dyes, illustrating the general trend of higher efficiency in acidic to neutral conditions.

Adsorbent/Dye SystemOptimal pHObservations
Zygophyllum gaetulum stems / C.I. Direct Black 80≤ 7Removal efficiency decreased as pH increased above 7. nih.govmdpi.com
Nano bentonite (B74815) / Direct Yellow 503Optimum removal was observed in acidic media. maxapress.com
Atti leaf powder carbon / Direct Yellow 127-8Dye removal ratio was high at an initial pH of 2 and remained significant up to pH 8. researchgate.net
Post-coagulation sludge / Direct Red 812Adsorption effectiveness radically decreased at pH higher than 2. deswater.com

Impact of Initial Dye Concentration and Adsorbent Dosage

The initial concentration of the dye and the dosage of the adsorbent are two interconnected parameters that significantly influence the efficiency of the adsorption process.

Adsorbent Dosage: The adsorbent dosage determines the number of available active sites and the surface area for adsorption. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the greater availability of binding sites. nih.govresearchgate.net Studies have shown a direct relationship between the adsorbent dose and the percentage of dye elimination. For instance, in the removal of C.I. Direct Black 80, increasing the adsorbent mass from 3 g/L to 20 g/L resulted in an increase in removal from 63.96% to 96%. mdpi.com However, beyond a certain point, increasing the adsorbent dosage may not significantly improve the removal efficiency as the available dye molecules become the limiting factor, and some active sites remain unoccupied. utp.edu.myijcce.ac.ir

The interplay between these two factors is crucial for optimizing the adsorption process. The table below illustrates the typical effects observed in studies on direct dyes.

ParameterEffect on Adsorption Capacity (qe)Effect on Removal Percentage (%)Rationale
Increasing Initial Dye Concentration IncreasesDecreasesHigher driving force for mass transfer, but active sites become saturated. scirp.orgnih.gov
Increasing Adsorbent Dosage DecreasesIncreasesMore available active sites for adsorption, leading to higher overall removal. nih.govresearchgate.net

Role of Temperature and Contact Time in Adsorption

Temperature and contact time are fundamental parameters that dictate the kinetics and thermodynamics of the adsorption process.

Contact Time: The adsorption of dye molecules onto an adsorbent is a time-dependent process. Initially, the rate of adsorption is rapid due to the abundance of vacant active sites on the adsorbent surface. d-nb.infocore.ac.uk As the process continues, the rate of adsorption slows down as the active sites become progressively occupied, and it becomes more difficult for the remaining dye molecules to find vacant sites. jmaterenvironsci.com Eventually, the system reaches equilibrium, where the rate of adsorption equals the rate of desorption, and no further significant removal occurs. nih.govcore.ac.uk The time required to reach this equilibrium varies depending on the specific adsorbent-adsorbate system. For instance, for the adsorption of C.I. Direct Black 80, equilibrium was reached within 2 hours. nih.govmdpi.com

Temperature: Temperature influences the adsorption process by affecting the kinetic energy of the dye molecules and the nature of the adsorption process itself (i.e., whether it is exothermic or endothermic). jmaterenvironsci.comcmu.ac.th An increase in temperature can enhance the rate of diffusion of dye molecules towards the adsorbent surface, potentially leading to a higher adsorption capacity. jmaterenvironsci.comcmu.ac.th This indicates an endothermic adsorption process, where the adsorption is favored at higher temperatures. usm.my For example, the adsorption capacity of brilliant green dye onto shrimp shell increased with increasing temperature from 20°C to 40°C. cmu.ac.th Conversely, in some cases, an increase in temperature can lead to a decrease in adsorption capacity, suggesting an exothermic process where lower temperatures are more favorable. rasayanjournal.co.incapes.gov.br Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are often calculated to determine the spontaneity and nature of the adsorption process. usm.myhilarispublisher.com A negative ΔG° value indicates a spontaneous process. usm.my

The following table summarizes the influence of these parameters on adsorption.

ParameterGeneral EffectKey Findings from Research
Contact Time Adsorption increases with time until equilibrium is reached.The initial phase is rapid due to available active sites, followed by a slower phase as sites get occupied. d-nb.infojmaterenvironsci.com Equilibrium for direct dyes can be reached in a few hours. nih.govmdpi.com
Temperature Can be endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature).For some direct dyes, the process is endothermic and spontaneous, as indicated by positive ΔH° and negative ΔG° values. usm.my For others, it can be exothermic. rasayanjournal.co.in

Desorption and Adsorbent Regeneration Studies

The reusability of an adsorbent is a critical factor for the economic viability and sustainability of the adsorption process. frontiersin.org Desorption studies are conducted to regenerate the saturated adsorbent, allowing it to be used for multiple cycles of dye removal. The choice of eluting agent (desorbent) is crucial for effective regeneration without damaging the adsorbent.

For anionic dyes, alkaline solutions such as sodium hydroxide (NaOH) are often effective eluents. mdpi.com The high concentration of OH- ions in the solution increases the pH, causing the adsorbent surface to become negatively charged. This leads to electrostatic repulsion between the adsorbent and the anionic dye molecules, facilitating their release from the surface. mdpi.com For instance, in a study on the removal of C.I. Direct Black 80, a 0.1 M NaOH solution was used to effectively desorb the dye, with an initial desorption rate of 90%. mdpi.com The study also showed that the adsorbent could be reused for several cycles with high desorption efficiency, indicating its robustness. mdpi.com

The table below presents findings from desorption studies on adsorbents used for direct dyes.

Adsorbent/Dye SystemDesorbing AgentDesorption EfficiencyReusability
Zygophyllum gaetulum stems / C.I. Direct Black 800.1 M NaOH90% in the first cycle, remaining above 80% after four cycles. mdpi.comViable for repeated applications. mdpi.com
Titania based adsorbent / C.I. Direct Yellow 50Water0.8% d-nb.infoLow desorption with water.
Titania based adsorbent / Acid Red 180.1 M NaOH87.4% d-nb.infoHigh desorption with NaOH.

Advanced Analytical and Spectroscopic Characterization of C.i. Direct Green 12

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of C.I. Direct Green 12.

UV-Visible spectroscopy is a fundamental technique for analyzing colored compounds like this compound. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within the molecule. mt.com The absorption spectrum is unique to a compound's structure and can be used for both qualitative identification and quantitative determination. mt.com

When dissolved in a solvent, this compound exhibits a characteristic absorption spectrum. For instance, in aqueous solutions, it shows distinct absorption maxima. The position and intensity of these peaks are influenced by the solvent and the pH of the solution. The complex aromatic structure and the conjugated system of azo linkages are responsible for the dye's intense color and its characteristic UV-Vis spectrum. For quantitative analysis, a calibration curve is typically constructed by plotting the absorbance at the wavelength of maximum absorption (λmax) against a series of known concentrations of the dye. This relationship, governed by the Beer-Lambert law, allows for the determination of the concentration of the dye in unknown samples. mt.com The λmax for similar direct dyes, such as C.I. Direct Blue 15, has been identified at 602 nm, which is indicative of the chromophoric system. mdpi.com

Table 1: Illustrative UV-Vis Spectroscopic Data for a Direct Azo Dye in an Aqueous Medium

ParameterValueReference
Wavelength of Maximum Absorption (λmax)~600-620 nm mdpi.com
Molar Absorptivity (ε)Concentration-dependent mt.com
SolventWater worlddyevariety.com

Note: The exact λmax for this compound can vary slightly depending on experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. ekb.egresearchgate.net By measuring the absorption of infrared radiation, an FTIR spectrum provides a "molecular fingerprint" of the compound. mdpi.com

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. Key vibrational bands include:

-OH and –NH stretching: A broad band in the region of 3300-3400 cm⁻¹ indicates the presence of hydroxyl and amino groups.

C-H stretching: Peaks corresponding to aromatic and aliphatic C-H bonds are also observed.

-N=N- stretching: The azo linkage, a key chromophore in this dye, gives rise to a characteristic absorption band in the 1400-1450 cm⁻¹ region.

S=O stretching: The presence of sulfonate groups (-SO₃H) is confirmed by strong absorption bands, typically in the 1141-1010 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bonds from the dichlorophenyl moiety exhibit absorptions in the lower wavenumber region of the spectrum. spectroscopyonline.com

These spectral features collectively confirm the chemical structure of this compound. While FTIR is primarily a qualitative tool, quantitative analysis is also possible by correlating the intensity of specific peaks with the concentration of the dye. ekb.egresearchgate.net

Table 2: Typical FTIR Absorption Bands for this compound

Functional GroupWavenumber Range (cm⁻¹)Vibration TypeReference
-OH, -NH3300 - 3400Stretching
Aromatic C-H3000 - 3100Stretching
-N=N- (Azo)1400 - 1450Stretching
S=O (Sulfonate)1141 - 1010Stretching
C-Cl< 800Stretching spectroscopyonline.com

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni-saarland.de

For this compound, which has a molecular formula of C₃₄H₂₁Cl₂N₇Na₂O₈S₂, the expected molecular weight is approximately 836.59 g/mol . worlddyevariety.comepa.gov Mass spectrometry can confirm this molecular weight with high accuracy. Softer ionization techniques like electrospray ionization (ESI) are often employed for large, polar molecules like dyes to minimize fragmentation and produce a clear molecular ion peak.

Tandem mass spectrometry (MS/MS) can be used to obtain structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. upce.cz The fragmentation pattern provides valuable clues about the connectivity of the different structural units within the this compound molecule. nih.govoup.com

Table 3: Mass Spectrometric Data for this compound

ParameterValueReference
Molecular FormulaC₃₄H₂₁Cl₂N₇Na₂O₈S₂ worlddyevariety.comepa.gov
Average Molecular Weight836.59 g/mol worlddyevariety.comepa.gov
Monoisotopic Mass835.006547 g/mol epa.gov
Ionization TechniqueElectrospray Ionization (ESI)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique widely used for the quantitative analysis of dyes. nih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For the analysis of this compound, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and an aqueous buffer. nih.gov A diode array detector (DAD) or a UV-Vis detector is typically used to monitor the eluting components at a specific wavelength. nih.gov The retention time of the dye is a characteristic parameter for its identification, while the peak area is proportional to its concentration. HPLC is a robust and accurate method for determining the purity of this compound and for quantifying it in various matrices. nih.gov

Table 4: Typical HPLC Parameters for the Analysis of Direct Dyes

ParameterDescriptionReference
ColumnReversed-phase (e.g., C18) nih.gov
Mobile PhaseAcetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate) nih.gov
DetectionDiode Array Detector (DAD) or UV-Vis Detector nih.gov
Quantitative AnalysisBased on peak area and calibration curve nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique for the separation and qualitative analysis of substances. obrnutafaza.hr High-Performance Thin Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, higher sensitivity, and improved reproducibility. asiapharmaceutics.infouad.ac.id

In TLC and HPTLC, a thin layer of adsorbent material (stationary phase), such as silica (B1680970) gel, is coated onto a flat support, such as a glass plate. The sample is applied as a small spot, and the plate is developed in a chamber containing a suitable solvent system (mobile phase). The components of the sample migrate up the plate at different rates, resulting in their separation. The separated spots can be visualized under UV light or by using a staining reagent. The retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for its identification. obrnutafaza.hr HPTLC, with its smaller particle size and thinner layer, allows for the separation of complex mixtures and can be used for the purity assessment of this compound. asiapharmaceutics.infouni-giessen.de

Table 5: Comparison of TLC and HPTLC for Dye Analysis

FeatureThin Layer Chromatography (TLC)High-Performance Thin Layer Chromatography (HPTLC)Reference
Particle Size of Sorbent 10-20 µm4-8 µm asiapharmaceutics.info
Layer Thickness 250 µm100-200 µm asiapharmaceutics.info
Separation Distance 10-15 cm3-5 cm asiapharmaceutics.info
Resolution GoodExcellent uad.ac.id
Sensitivity LowerHigher uad.ac.id
Application Qualitative analysis, simple separationsQuantitative analysis, complex separations, purity assessment asiapharmaceutics.infouni-giessen.de

Capillary Electrophoresis for Dye Analysis

Capillary electrophoresis (CE) is a powerful analytical technique for the separation and analysis of dyes like this compound. researchgate.netuj.edu.pl This method offers high separation efficiency, short analysis times, and requires only small sample volumes. nih.govdiva-portal.org The fundamental principle of CE involves the differential migration of charged analytes within a narrow fused-silica capillary under the influence of an electric field. diva-portal.org

For the analysis of anionic dyes such as direct dyes, capillary zone electrophoresis (CZE), the simplest mode of CE, is often employed. uj.edu.pl The separation is influenced by factors like the pH and composition of the background electrolyte (BGE), which can be optimized to achieve the desired separation. diva-portal.org For instance, a BGE with a pH of 9.3, consisting of 5 mM ammonium acetate (B1210297) in a 40:60 acetonitrile-water mixture, has been successfully used for the separation of direct dyes. researchgate.net Detection is typically carried out using UV-Visible diode array detectors, which can provide spectral information for component identification. researchgate.netlumexinstruments.com

The application of CE extends to the forensic analysis of dyes extracted from fibers, where it can be used to enhance the discrimination of trace evidence. researchgate.net Furthermore, CE coupled with laser-induced fluorescence (LIF) detection offers high sensitivity, enabling the detection of even minute quantities of fluorescently labeled molecules. nih.govnih.gov

Parameter Value/Description Reference
Technique Capillary Zone Electrophoresis (CZE) uj.edu.pl
Electrolyte Example 5 mM ammonium acetate in 40:60 acetonitrile–water, pH 9.3 researchgate.net
Detection UV-Visible Diode Array researchgate.netlumexinstruments.com
Application Forensic analysis of fiber dyes researchgate.net

Microscopic and Surface Analysis for Material Characterization (relevant for adsorbents)

The efficiency of adsorbents in removing dyes like this compound from aqueous solutions is intrinsically linked to their physical and chemical properties. A variety of techniques are employed to characterize these materials.

Scanning Electron Microscopy (SEM) is a crucial technique for visualizing the surface morphology of adsorbents. jetir.orgmdpi.com It provides high-resolution images that reveal details about the adsorbent's surface texture, porosity, and particle shape. jetir.orgnih.gov For example, SEM images of wheat bran, a potential adsorbent, show an irregular and highly porous structure, which is advantageous for dye adsorption. jetir.org Similarly, SEM analysis of modified power plant ash and golden marble waste composites has been used to observe their surface morphology before and after dye adsorption. mdpi.com After adsorption of a direct dye, the surfaces of Zygophyllum gaetulum stems appeared denser with reduced porosity, indicating that the dye molecules were captured in the pores. mdpi.com

The Brunauer–Emmett–Teller (BET) method is the standard technique for determining the specific surface area of a material, a critical parameter for adsorption processes as it relates to the number of available active sites. iitk.ac.injchemlett.com The analysis involves the physisorption of a gas, typically nitrogen, onto the solid surface at cryogenic temperatures. mdpi.com By measuring the amount of gas adsorbed at different pressures, the specific surface area, pore volume, and average pore size can be calculated. mdpi.comscirp.org For instance, the BET surface area of modified power plant ash used for the removal of Direct Green 6 was found to be significantly higher than that of the unmodified ash, correlating with its improved adsorption capacity. Similarly, the BET surface area of adsorbents like Zygophyllum gaetulum stem powder and modified corn cobs has been determined to assess their potential for dye removal. mdpi.comscirp.org

Adsorbent BET Surface Area (m²/g) Reference
Raw Corn Cob5.87 scirp.org
Activated Corn Cob14.85 scirp.org
Magnetite-Decorated Corn Cob35.22 scirp.org
Power Plant Ash7
Modified Power Plant Ash40
Zygophyllum gaetulum Stem Powder1.71 mdpi.com

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. rsc.org It provides information on the arrangement of atoms within a crystal lattice, allowing for the identification of crystalline phases and the degree of crystallinity. nih.govrsc.org In the context of dye adsorption, XRD is used to characterize the adsorbent material. For example, XRD analysis has been used to study the structure of adsorbents like modified magnetic ferrite (B1171679) nanoparticles and wheat bran. jetir.orgnih.gov Changes in the XRD pattern of an adsorbent after dye uptake can indicate interactions between the dye and the material.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. acs.orgresearchgate.net It is often coupled with SEM, allowing for the determination of the elemental composition of the viewed area. mdpi.comijcce.ac.ir EDS analysis can confirm the presence of specific elements on the surface of an adsorbent. For example, after the adsorption of C.I. Direct Black 80 onto Zygophyllum gaetulum stems, the appearance of sulfur and an increase in nitrogen in the EDS spectrum suggested the successful adsorption of the dye. mdpi.com Similarly, EDS has been used to analyze the elemental composition of rice husk-based adsorbents and nanoscale zero-valent iron-graphene composites. acs.orgijcce.ac.ir

X-ray Diffraction (XRD) for Crystalline Structure

Chemometric Approaches in Dye Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data. researchgate.netenfsi.eu In the analysis of dyes and their removal processes, chemometric tools are invaluable for extracting meaningful information from complex datasets, such as those generated by spectroscopic techniques. diva-portal.orgresearchgate.netyoutube.com

Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are commonly used. researchgate.netmdpi.com PCA can be used to identify patterns and group samples based on their spectral characteristics, which is useful for differentiating between different dyes or understanding the changes in a system over time. mdpi.com PLS can be used to build predictive models, for example, to quantify the concentration of a dye in a mixture from its spectrum. nih.gov These methods are particularly powerful when applied to data from techniques like UV-Vis, FTIR, and NMR spectroscopy, allowing for a more comprehensive understanding of the chemical system. diva-portal.orgresearchgate.net Chemometric methods have been successfully applied to study the decomposition of dyes in water solutions and for the qualitative characterization and differentiation of pigments. mdpi.compjoes.com

Theoretical and Computational Studies on C.i. Direct Green 12

Molecular Aggregation Phenomena in Aqueous Solutions

Direct dyes are well-known for their tendency to self-associate or aggregate in aqueous solutions. bch.ro This aggregation is driven by non-covalent interactions, including van der Waals forces, π−π stacking between aromatic regions, hydrogen bonding, and hydrophobic effects. bch.roresearchgate.net The extent of aggregation can significantly influence the dye's properties, such as its color, solubility, and affinity for substrates like cellulose (B213188).

Spectrophotometry is a primary technique for studying dye aggregation. researchgate.net As dye molecules aggregate, changes in their electronic environment lead to shifts in their light absorption spectra. researchgate.net Typically, an increase in dye concentration causes a deviation from the Beer-Lambert law, signaling the formation of dimers and higher-order aggregates. mdpi.com

A detailed study on a green trisazo direct dye (referred to as "VD"), a known homologue of C.I. Direct Green 8, provides a strong model for the likely behavior of C.I. Direct Green 12. bch.roresearchgate.net In this research, increasing the dye concentration led to a noticeable shift in the maximum absorption wavelength (λ_max) to shorter wavelengths (a hypsochromic or blue shift) and a flattening of the spectral peak. researchgate.net This phenomenon indicates that dye molecules are assembling into aggregates. researchgate.net Mathematical processing of the spectral data can further confirm the number of distinct chemical species (monomers, dimers, etc.) present in the solution at equilibrium. researchgate.net For the studied trisazo dye, mathematical analysis confirmed the presence of three different species within the concentration range investigated. researchgate.net

The aggregation of direct dyes in water is a dynamic equilibrium sensitive to several external factors. bch.ro

Concentration: As the concentration of the dye increases, the intermolecular distance decreases, promoting the formation of aggregates to minimize interaction with hydrophilic water molecules. bch.roresearchgate.net Studies on a homologous trisazo dye showed that as concentration rose from approximately 10⁻⁶ to 10⁻³ mol/L, spectral changes clearly indicated aggregation. researchgate.net

Electrolyte Concentration: The presence of electrolytes, such as sodium chloride or sodium sulfate (B86663), typically enhances aggregation. bch.ro The salt ions can screen the electrostatic repulsion between the negatively charged sulfonate groups on the dye molecules, allowing the aromatic structures to approach each other more closely.

Temperature: Increasing the temperature generally reduces the degree of aggregation. bch.ro The increased kinetic energy of the dye molecules disrupts the weak intermolecular forces holding the aggregates together, favoring the monomeric state. bch.ro

pH: The pH of the solution can significantly influence aggregation, especially for dyes with ionizable groups. researchgate.net For the homologous trisazo dye "VD," varying the pH from 4 to 10 produced changes in the spectral maximum, confirming that the state of aggregation is pH-dependent. researchgate.net A drop in pH can, for some dyes, rapidly increase aggregation to the point of precipitation.

The following table summarizes the general effects of these factors on the aggregation of direct dyes.

FactorChangeEffect on AggregationPrimary Reason
Dye Concentration IncreaseIncreasesReduced intermolecular distance, promoting self-association. bch.roresearchgate.net
Electrolyte Conc. IncreaseIncreasesShielding of electrostatic repulsion between anionic groups. bch.ro
Temperature IncreaseDecreasesIncreased kinetic energy overcomes weak intermolecular forces. bch.ro
pH VariesCan Increase or DecreaseAlters the ionization state of functional groups, affecting intermolecular interactions. researchgate.net

Spectrophotometric and Mathematical Analysis of Dye Aggregation

Quantum Chemical Calculations for Electronic Structure and Reactivity of Dyes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of dye molecules. icontechjournal.com These methods can be applied to complex structures like this compound to understand the relationship between its molecular structure and its chemical behavior. acs.org

By solving approximations of the Schrödinger equation, these calculations can determine a molecule's electronic properties. dergipark.org.tr Key parameters that can be calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icontechjournal.com The HOMO-LUMO energy gap is particularly important as it relates directly to the dye's color; a smaller gap typically corresponds to absorption at longer wavelengths. mdpi.com

Furthermore, quantum calculations can predict:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms. acs.org

Electron Distribution and Dipole Moment: How charge is distributed across the molecule, which influences its solubility and intermolecular interactions. mdpi.com

Vibrational Frequencies: These correspond to the peaks observed in infrared and Raman spectra, allowing for theoretical confirmation of experimental data. acs.org

Reactivity Indices: Parameters like chemical hardness and electronegativity can be derived to predict how the dye will interact with other chemical species, such as oxidizing agents or the functional groups on a fiber. icontechjournal.com

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can simulate the absorption spectrum, helping to assign the electronic transitions responsible for the dye's color. dergipark.org.tracs.org

For azo dyes, these calculations can clarify the effects of different substituent groups on the electronic structure and help in the rational design of new dyes with desired properties. acs.org

Molecular Dynamics Simulations of Dye-Material Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly useful for understanding its interaction with substrates, most notably cellulose fibers in the context of dyeing textiles. researchgate.net

In a typical MD simulation of a dye-cellulose system, a model of the cellulose surface is constructed, and one or more dye molecules are placed in a simulated aqueous environment near the surface. nih.govresearchgate.net The simulation then calculates the forces between all atoms and tracks their trajectories, providing a dynamic picture of the adsorption process.

MD simulations can reveal critical insights into:

Adsorption Energetics: By calculating the interaction energy, MD can determine the strength of the dye's affinity for the cellulose surface and identify the primary forces involved (e.g., van der Waals, electrostatic). researchgate.net

Adsorption Configuration: Simulations show the preferred orientation of the dye molecule on the surface. Direct dyes like this compound, with their long, planar structures, are expected to adsorb with their long axis parallel to the cellulose chains to maximize contact. researchgate.net

Role of Water: MD explicitly models the role of water molecules, showing how they mediate the interaction between the dye and the fiber and illustrating the importance of hydrophobic effects. researchgate.net

Conformational Changes: The simulation can show if the dye molecule changes its shape (e.g., becomes more planar) upon adsorption to the surface. researchgate.net

Diffusion and Mobility: Recent MD studies have investigated how modifications to cellulose affect the mobility and diffusion of reactive dyes, which is crucial for the fixation process. nih.gov

These simulations provide a molecular-level understanding that complements experimental adsorption data. mdpi.com

Predictive Modeling for Environmental Fate and Adsorption Systems

Predictive modeling, especially through Quantitative Structure-Activity Relationship (QSAR) models, is a crucial computational approach for assessing the potential environmental impact of chemicals like this compound without extensive experimental testing. researchgate.netdergipark.org.tr QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties, such as toxicity or biodegradability. tandfonline.com

For azo dyes, a primary environmental concern is their potential to break down (reduce) into constituent aromatic amines, some of which may be harmful. tandfonline.com Predictive models can be developed to assess this risk. These models use molecular descriptors—numerical values derived from the chemical structure—to predict a specific endpoint.

Key applications of predictive modeling for dyes include:

Ecotoxicity Prediction: Models can estimate the toxicity of a dye to aquatic organisms. researchgate.net

Degradation Prediction: Computational systems can predict the likely breakdown products of a dye under various environmental conditions (e.g., ozonation, biodegradation). nih.gov This is vital for understanding the persistence of the dye and its metabolites.

Adsorption Modeling: QSAR models can predict the extent to which a dye will be removed from wastewater by different adsorbents based on descriptors like molecular weight, orbital energies (HOMO/LUMO), and surface area. tandfonline.com

Carcinogenicity and Mutagenicity Screening: In silico methods are widely used as an initial screening tool to predict the potential for dyes or their breakdown products to be mutagenic or carcinogenic, helping to prioritize chemicals for further testing. researchgate.netdergipark.org.tr

These predictive tools are essential for the design of safer chemicals and for conducting risk assessments as required by regulatory bodies. dergipark.org.tr

Industrial Applications and Performance Studies of Direct Dyes in Research Contexts

Dyeing Behavior and Technology for Cellulosic Materials

The application of C.I. Direct Green 12 to cellulosic fibers like cotton is governed by the principles of direct dyeing. These water-soluble aromatic compounds exhibit an affinity for cellulose (B213188), bonding primarily through non-ionic forces such as hydrogen bonding and van der Waals forces. slideshare.net The substantivity, or the attraction between the dye and the fiber, is a key factor in the dyeing process. insidecotton.com

Adsorption onto Textile Fibers and Membranes

The adsorption of direct dyes like this compound onto cellulosic materials is a complex process. Initially, single dye molecules are adsorbed into the intermicellar cavities of the cellulose fibers. austinpublishinggroup.com Once inside, they can form larger aggregates, which are less likely to be washed out, contributing to the dye's fastness. austinpublishinggroup.com The surface of cellulose in water typically carries a negative charge, which can repel the anionic dye molecules. gnest.orgmdpi.com

The use of adsorbents offers a method for the removal of dyes from wastewater. Studies have explored various materials for this purpose, including natural fibers and activated powders. For instance, research has been conducted on the adsorption of reactive dyes, which share some characteristics with direct dyes, onto materials like activated guava leaf powder and modified polyacrylonitrile (B21495) fibers. researchgate.netnih.gov Chitosan (B1678972), in its various forms (film, microsphere, and scaffold), has also been investigated for its dye adsorption capabilities, with the scaffold form showing the fastest adsorption due to its larger surface area. scirp.org

Factors Influencing Dye Uptake and Diffusion Mechanisms (e.g., surface and pore diffusion)

Several factors significantly influence the uptake and diffusion of this compound into cellulosic fibers. The transport of the dye from the dyebath to the fiber interior is understood to occur through a combination of surface and pore diffusion. researchgate.net

Key factors influencing dye uptake include:

Electrolyte Concentration: The addition of salts, such as sodium chloride or sodium sulfate (B86663), is crucial in direct dyeing. gnest.orgbuentex.com The salt's cations neutralize the negative surface charge of the cellulose fibers, reducing the repulsion between the fiber and the anionic dye molecules. gnest.orgbuentex.com This allows the dye to approach the fiber more closely, facilitating adsorption. buentex.com

Liquor Ratio: A lower liquor ratio (the ratio of the volume of dye solution to the weight of the fabric) generally leads to increased dyebath exhaustion. buentex.com This is economically and environmentally beneficial as it reduces water and steam consumption and results in less dye in the effluent. buentex.com

Fiber Properties: The physical and chemical properties of the cotton fiber itself, such as maturity, fineness, and internal structure, can affect dye uptake and lead to variations in shade. insidecotton.com Finer fibers, with their larger specific surface area, tend to dye at a faster rate. rexresearch1.com

Compatibility Studies of Direct Dyes in Binary Mixtures

In industrial practice, dyes are often used in mixtures to achieve specific shades. The compatibility of the dyes in a mixture is critical for achieving uniform and reproducible color. Incompatibility can lead to unlevel dyeing and shade variations.

A study on the compatibility of binary mixtures of direct dyes on jute fabric, a cellulosic material, utilized a method based on the color difference index (CDI). researchgate.netscispace.com This approach provides a simpler alternative to conventional methods for assessing the relative compatibility rating of dye pairs. researchgate.net The study found that the compatibility of different binary mixtures of direct dyes varied, with some pairs showing better compatibility than others. researchgate.netscispace.com For example, a binary mixture of Direct Green YG (C.I. Direct Green 513) and Direct Turquoise Blue 2R (C.I. Direct Blue 199) was found to have high compatibility for dyeing jute. scispace.comamazonaws.com While this study did not specifically include this compound, the methodology is applicable to understanding its behavior in mixtures.

Fastness Properties and Their Evaluation in Relation to Dye Structure (e.g., lightfastness, wash fastness, rub fastness)

The fastness of a dyeing refers to its ability to retain its color when exposed to various conditions such as light, washing, and rubbing. Direct dyes, in general, are known for having moderate to good lightfastness but often exhibit poor wash fastness due to their water solubility. slideshare.netinsidecotton.com

The fastness properties of this compound are influenced by its trisazo molecular structure. worlddyevariety.com Aftertreatments can be employed to improve the fastness properties of direct dyes. slideshare.net These treatments often involve the use of cationic fixing agents or metallic salts that increase the molecular size of the dye within the fiber, making it less prone to being washed out. slideshare.net For instance, treating dyed fabrics with certain chemical compositions can improve both wash and light fastness. google.com

The evaluation of fastness properties is conducted using standardized testing methods. These tests assess color change and staining of adjacent fabrics under controlled conditions.

Considerations for Effluent Treatment in Dyeing Processes for Color Removal

The effluent from dyeing processes containing residual dyes like this compound poses a significant environmental concern due to its color and the potential toxicity of the dye and its byproducts. scispace.com It is estimated that a portion of the dye used in the process is lost to the effluent. scispace.com Therefore, effective wastewater treatment is essential.

Various methods are employed for the removal of dyes from textile wastewater, broadly categorized into physical, chemical, and biological treatments. pantareiwater.comcsuohio.edu

Physicochemical Methods: Coagulation-flocculation is a common technique used to remove color and suspended solids from textile effluents. pantareiwater.comcsuohio.edu Studies have investigated the use of coagulants like aluminum sulfate (alum), ferric chloride, and ferrous sulfate for the removal of reactive green dyes, which can provide insights applicable to direct dyes. researchgate.net Adsorption onto various materials, as mentioned earlier, is another effective physical method. csuohio.edu Advanced oxidation processes (AOPs), such as ozonation and Fenton's reagent, can chemically degrade dye molecules. mdpi.comsci-hub.se

Biological Methods: Biological treatment, using microorganisms such as bacteria and fungi, can decolorize dye wastewater. csuohio.edumdpi.com Often, a combination of anaerobic and aerobic processes is recommended for the complete degradation of azo dyes, a class to which this compound belongs. pantareiwater.com The anaerobic stage breaks down the azo bonds, leading to decolorization, while the subsequent aerobic stage degrades the resulting aromatic amines. pantareiwater.commdpi.com

The choice of treatment method depends on factors such as the dye concentration, the composition of the wastewater, and economic considerations.

Q & A

Q. What are the established spectroscopic methods for characterizing C.I. Direct Green 12, and how can researchers validate their results?

To characterize this compound, UV-Vis spectroscopy (for λmax determination) and FTIR (to identify functional groups like azo bonds) are foundational. Validation requires cross-referencing with published spectra and ensuring instrument calibration using standard reference materials. For reproducibility, document solvent choice (e.g., dimethyl sulfoxide vs. aqueous solutions), as solvent polarity affects spectral shifts . Always include purity assessments via HPLC or TLC to rule out contaminants .

Q. How do solvent systems influence the stability of this compound during experimental procedures?

Stability studies should employ controlled variables: pH, temperature, and ionic strength. For example, acidic conditions may protonate sulfonate groups, altering solubility. Use accelerated degradation tests (e.g., 40°C/75% RH) and monitor via spectrophotometry. Compare results with stability data from peer-reviewed studies, noting deviations caused by impurities or solvent interactions .

Q. What are the best practices for synthesizing this compound in laboratory settings to ensure reproducibility?

Follow documented diazotization and coupling protocols, emphasizing stoichiometric precision and temperature control (±2°C). Purification via recrystallization (using ethanol/water mixtures) is critical. Purity must be verified via elemental analysis and NMR (e.g., <sup>1</sup>H NMR for structural confirmation). Publish detailed synthetic procedures, including side-product identification, to aid replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under photolytic vs. microbial conditions?

Contradictions often arise from variable experimental setups. For photolysis, specify light sources (e.g., UV-A vs. UV-C wavelengths) and irradiance levels. For microbial degradation, detail microbial strains and culture conditions (aerobic/anaerobic). Use LC-MS to identify intermediate metabolites and compare fragmentation patterns across studies. Statistical tools like PCA can highlight confounding variables (e.g., pH fluctuations) .

Q. What computational modeling approaches are suitable for predicting the adsorption behavior of this compound on cellulose substrates?

Density Functional Theory (DFT) models simulate azo dye-cellulose interactions, focusing on binding energies and electrostatic potentials. Validate models with experimental adsorption isotherms (Langmuir vs. Freundlich). Molecular dynamics (MD) simulations can predict diffusion rates in aqueous systems. Ensure force field parameters (e.g., CHARMM) align with experimental conditions (temperature, ionic strength) .

Q. How can researchers design experiments to isolate the contribution of auxochromes to the photostability of this compound?

Synthesize structural analogs lacking specific auxochromes (e.g., –SO3H groups) and compare their photodegradation rates. Use laser flash photolysis to measure triplet-state lifetimes, correlating with auxochrome electron-donating/withdrawing effects. Pair with TD-DFT calculations to predict excited-state behavior. Control for solvent polarity and oxygen content, as these influence degradation pathways .

Q. What statistical methods are recommended for analyzing discrepancies in toxicity data for this compound across aquatic species?

Apply meta-analysis to aggregate toxicity data (e.g., LC50 values) while accounting for interspecies variability. Use ANOVA to test for significant differences in sensitivity, controlling for factors like exposure duration and life stage. Machine learning models (e.g., random forests) can identify key predictors (e.g., gill surface area, metabolic rates) .

Methodological Guidelines

  • Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs) and deposit raw data in repositories like Zenodo .
  • Data Contradictions : Use sensitivity analysis to identify outlier studies and re-examine their protocols for undocumented variables (e.g., trace metal catalysts) .
  • Literature Review : Systematically map existing studies using PRISMA frameworks, highlighting gaps in mechanistic or ecological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.